molecular formula C9H13N7 B13992583 5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine CAS No. 93606-27-0

5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B13992583
CAS No.: 93606-27-0
M. Wt: 219.25 g/mol
InChI Key: SQSBQGWGIOYNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolopyrimidine core, which is known for its biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-1,2,3-triazole with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like triethylamine in a solvent such as dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced amine derivatives. Substitution reactions typically result in the formation of new heterocyclic compounds with modified functional groups.

Scientific Research Applications

5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The triazolopyrimidine core is crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine is unique due to the presence of the piperidine moiety, which enhances its solubility and bioavailability. This structural feature distinguishes it from other triazolopyrimidine derivatives and contributes to its potential as a therapeutic agent.

Properties

CAS No.

93606-27-0

Molecular Formula

C9H13N7

Molecular Weight

219.25 g/mol

IUPAC Name

5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C9H13N7/c10-7-6-8(14-15-13-6)12-9(11-7)16-4-2-1-3-5-16/h1-5H2,(H3,10,11,12,13,14,15)

InChI Key

SQSBQGWGIOYNTA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=NNN=C3C(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.